

# An In-depth Technical Guide to the Physicochemical Properties of 4-Aminophenyl acetate

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## Compound of Interest

Compound Name: 4-Aminophenyl acetate

Cat. No.: B084002

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## Introduction

**4-Aminophenyl acetate**, also known as p-acetoxyaniline or 4-acetamidophenol, is an organic compound with the chemical formula  $C_8H_9NO_2$ . It is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in drug design and formulation, where properties such as solubility and pKa can significantly influence bioavailability and efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Aminophenyl acetate**, details on experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **4-Aminophenyl acetate** are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[1]
Molecular Weight	151.17 g/mol	[2]
CAS Number	13871-68-6	[1]
Melting Point	201 °C (decomposes)	[3][4]
Boiling Point	275.9 ± 23.0 °C at 760 mmHg	[3]
Solubility	Soluble in water and alcohol solvents.[3] Limited solubility in non-polar organic solvents.[5]	[3][5]
pKa (Predicted)	4.05 ± 0.10	[3]
LogP (Predicted)	1.1941	[6]
Appearance	White to light yellow crystalline solid	[5]

## Experimental Protocols

Accurate determination of physicochemical properties is essential for the reliable application of chemical compounds. Below are detailed methodologies for key experiments.

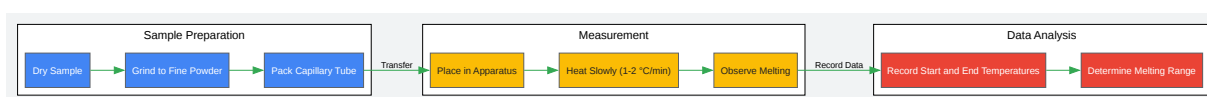
### Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **4-Aminophenyl acetate** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[7]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.[8]

- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[7]
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[8]
- Purity Check: A broad melting range often indicates the presence of impurities.[9]



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*General workflow for melting point determination.*

## Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter in drug development for formulation and absorption studies.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of **4-Aminophenyl acetate** is added to a known volume of the solvent (e.g., water, ethanol, buffer at a specific pH) in a sealed flask.[10]
- Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[11]
- Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.[11]

- **Quantification:** The concentration of **4-Aminophenyl acetate** in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[\[12\]](#)
- **Data Analysis:** The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L). For ionizable compounds, this process is repeated at different pH values to determine the pH-solubility profile.[\[13\]](#)

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic functional group like the amino group in **4-Aminophenyl acetate**, the pKa of its conjugate acid is determined.

Methodology: NMR Spectroscopy

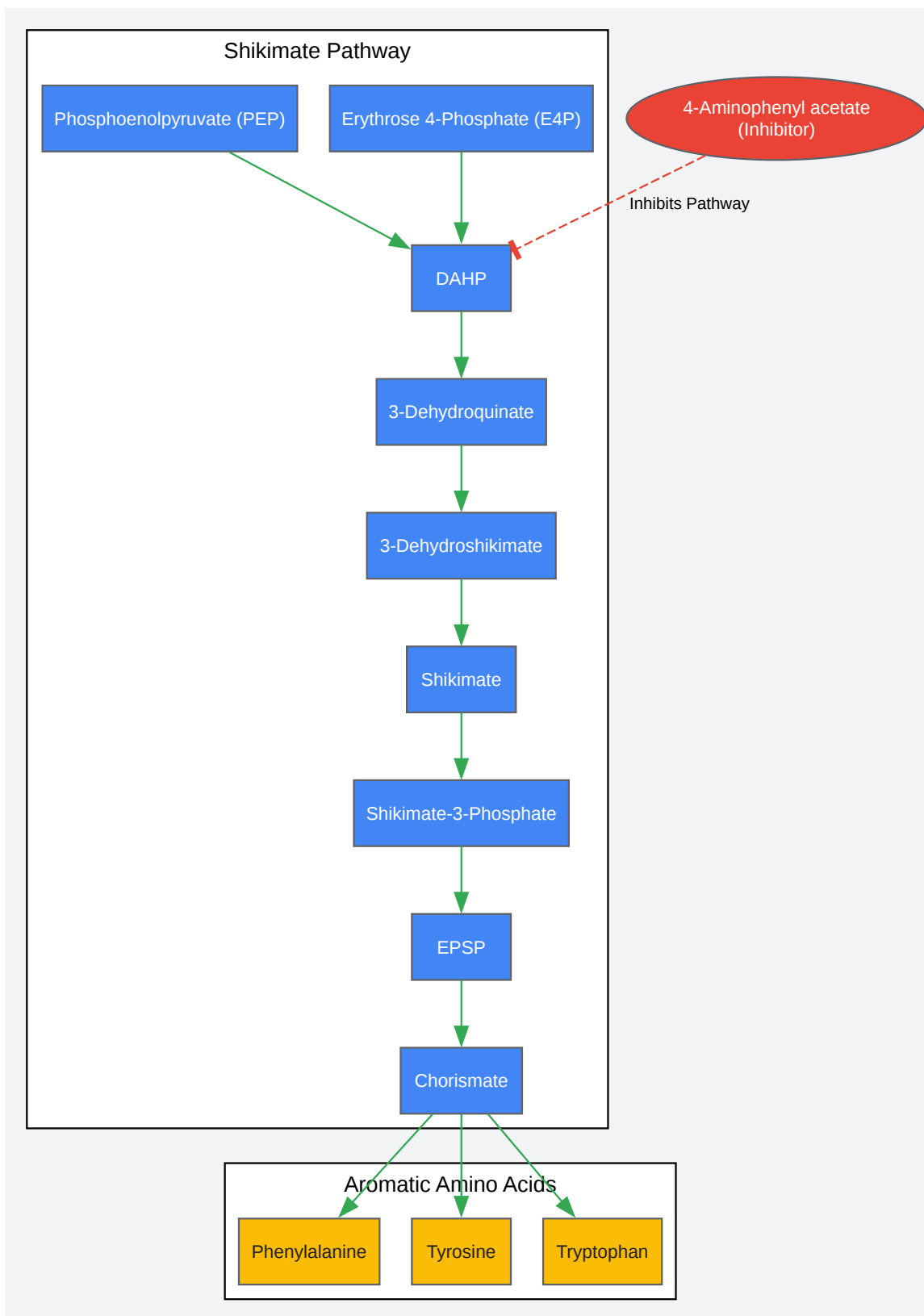
- **Sample Preparation:** A solution of **4-Aminophenyl acetate** is prepared in a suitable deuterated solvent (e.g., D<sub>2</sub>O).[\[14\]](#)
- **pH Titration:** The pH of the solution is adjusted incrementally by adding small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD). The pH is measured accurately after each addition.[\[15\]](#)
- **NMR Spectra Acquisition:** A <sup>1</sup>H NMR spectrum is recorded at each pH value. The chemical shifts of protons near the amino group are sensitive to its protonation state and will change as the pH is varied.[\[16\]](#)
- **Data Analysis:** The chemical shift of a selected proton is plotted against the pH. The resulting data points typically form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[\[15\]](#)

## Biological Relevance: Inhibition of the Shikimate Pathway

**4-Aminophenyl acetate** hydrochloride has been identified as an inhibitor of the shikimate pathway.[\[17\]](#) This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants, but is absent in

mammals. This makes it an attractive target for the development of antimicrobial agents and herbicides.

The shikimate pathway consists of seven enzymatic steps, starting from phosphoenolpyruvate and erythrose 4-phosphate and culminating in the formation of chorismate, the precursor to the aromatic amino acids. While the exact mechanism of inhibition by **4-Aminophenyl acetate** is not fully elucidated in the provided search results, inhibitors of this pathway often target one of the key enzymes.



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## References

- 1. 4-aminophenyl acetate | 13871-68-6 | Buy Now [molport.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. biosynce.com [biosynce.com]
- 4. CAS:13871-68-6|ACETIC ACID 4-AMINOPHENYL ESTER-Shen Zhen Reagent Biotechnology Co.,Ltd. [haoreagent.com]
- 5. CAS 13871-68-6: Phenol, 4-amino-, 1-acetate | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. westlab.com [westlab.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. who.int [who.int]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - Magritek [magritek.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 4-Aminophenyl acetate HCl | 13871-68-6 | NAA87168 [biosynth.com]
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